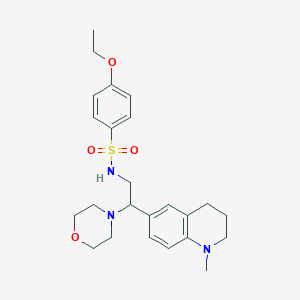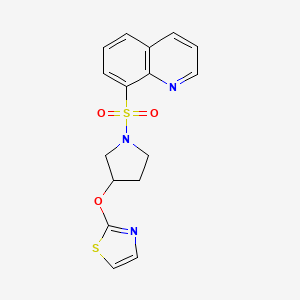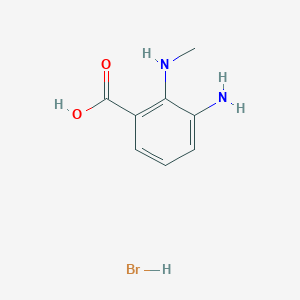![molecular formula C16H15N7O2S B2373684 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2200214-01-1](/img/structure/B2373684.png)
3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione” is a derivative of 1,2,4-triazole . It has been identified as a pan-phosphodiesterase (PDE) family inhibitor . This compound has shown antifungal activity and excellent activity against various pathogens .
Synthesis Analysis
The synthesis of this compound involves intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with an activated methylene group . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazolo[4,3-b]pyridazine core . The compound has a molecular weight of 150.14 g/mol . The exact mass and monoisotopic mass are 150.05416083 g/mol . The compound has a topological polar surface area of 59.8 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.14 g/mol . It has a XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has no rotatable bonds .Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
- Research has shown the utility of related compounds in the synthesis of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo-pyrimidin-5-ones, among others. These compounds serve as key intermediates for the development of molecules with potential therapeutic properties (R. Toplak et al., 1999).
Antimicrobial Activity
- Some novel heterocyclic compounds synthesized from related reagents have demonstrated specific in vitro antimicrobial activity, suggesting their potential application in developing new antimicrobial agents. For example, derivatives have been shown to inhibit a range of pathogens, including gram-negative bacteria and fungi, indicating their broad-spectrum antimicrobial potential (T. Novinson et al., 1976).
Antioxidant and Anticancer Properties
- Research into related heterocyclic compounds has also explored their antioxidant and anticancer activities. Certain synthesized compounds have displayed potent antioxidant properties, as well as moderate anticancer activity against various cancer cell lines. This highlights the potential for these molecules in therapeutic applications focused on oxidative stress-related diseases and cancer (N. Karalı et al., 2010).
Methodological Advancements
- The methodologies for synthesizing these complex heterocyclic systems have also been a focus of research, with advances in microwave-assisted synthesis, catalytic processes, and green chemistry approaches being reported. Such studies not only expand the chemical toolbox available for synthesizing these compounds but also improve the efficiency and sustainability of these processes (Jun-hua Liu et al., 2012).
Future Directions
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-21(16-12-4-2-3-5-13(12)26(24,25)20-16)11-8-22(9-11)15-7-6-14-18-17-10-23(14)19-15/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZLOTLGUCEFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2373601.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/no-structure.png)
![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2373605.png)





![N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373619.png)


![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
